molecular formula C13H13ClN2O4S B14879455 (E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride

(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride

Cat. No.: B14879455
M. Wt: 328.77 g/mol
InChI Key: UYHMUSUWMAJUQO-UHFFFAOYSA-N
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Description

(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzo[d][1,3]dioxole moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting cysteine or its derivatives with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the condensation of the thiazolidine-2,4-dione intermediate with a benzo[d][1,3]dioxole-containing aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent due to its ability to modulate various biological pathways.

    Pharmacology: The compound is investigated for its interactions with specific receptors and enzymes, which can lead to the development of new therapeutic agents.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biology: The compound is explored for its effects on cellular processes and its potential as a tool for studying biological mechanisms.

Mechanism of Action

The mechanism of action of (E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in the inhibition or activation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their anti-diabetic properties.

    Benzodioxoles: Compounds containing the benzo[d][1,3]dioxole moiety are studied for their pharmacological activities.

Uniqueness

(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride is unique due to the combination of the thiazolidine-2,4-dione core and the benzo[d][1,3]dioxole moiety, which can enhance its biological activity and specificity. This dual functionality makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects.

Properties

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H

InChI Key

UYHMUSUWMAJUQO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl

Origin of Product

United States

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